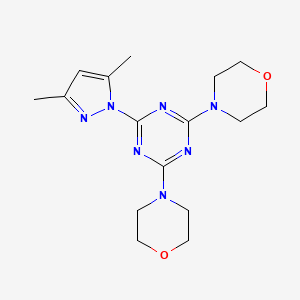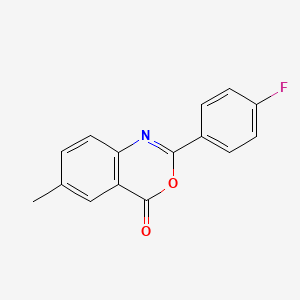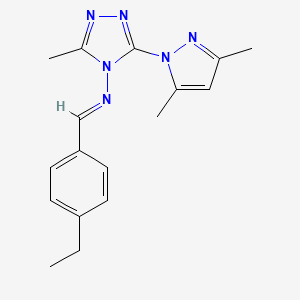![molecular formula C15H12ClN5O3 B5555076 8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Imidazo[2,1-f]purine derivatives, including the compound of interest, are synthesized through a series of chemical reactions that involve the construction of the imidazo[2,1-f]purine core, followed by specific substitutions at various positions on the ring. These syntheses often involve steps like N-alkylation, glycosylation, and the introduction of various substituents to explore the structure-activity relationships (SAR) of these molecules (Zagórska et al., 2015).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives, including the chlorophenyl substituted variants, is characterized by X-ray crystallography and docking studies. These analyses reveal the planarity of the purine core and its substituent effects, highlighting the importance of specific substituents for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Sharma et al., 2017).
Chemical Reactions and Properties
Imidazo[2,1-f]purine derivatives undergo various chemical reactions, including N-alkylation and glycosylation, which significantly impact their biological activity and receptor affinity. The introduction of specific substituents through these reactions is critical for enhancing their pharmacological profiles (Zhong et al., 2006).
Applications De Recherche Scientifique
Structure-Activity Relationships and Molecular Studies
Studies on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds structurally related to "8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione," have evaluated their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Such research underscores the potential of these compounds in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).
Synthesis and Structure Elucidation
Research on 6-(substituted-imidazol-1-yl)purines and related compounds provides insights into the synthesis and structural analysis of purine derivatives, including methods for regiospecific alkylation and glycosylation (Zhong et al., 2006). Such foundational work is crucial for the development of novel compounds with therapeutic potential.
Luminescence Sensing Applications
The creation of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showcases the application of purine derivatives in luminescence sensing, demonstrating the compounds' ability to act as selective fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015).
Antiviral and Anticonvulsant Activities
The exploration of imidazo[1,2-a]-s-triazine nucleosides as purine analogs reveals their potential antiviral activity against herpes, rhino, and parainfluenza viruses. This research emphasizes the versatility of purine derivatives in therapeutic applications (Kim et al., 1978).
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O3/c1-18-12-11(13(23)19(2)15(18)24)20-7-10(22)21(14(20)17-12)9-5-3-4-8(16)6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBFSNWROZNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(C3=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)


![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)


![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)
![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)
